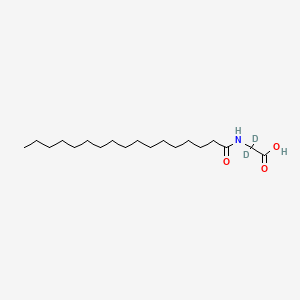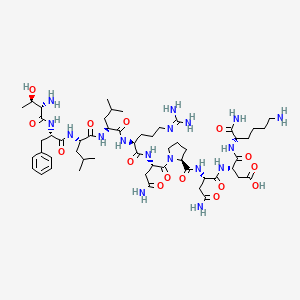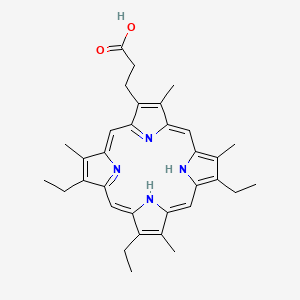
Etioporphyrin IV acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etioporphyrin IV acid is a type of porphyrin, which is a class of organic compounds characterized by a large, stable, and highly conjugated macrocyclic structure. Porphyrins play crucial roles in various biological processes, including oxygen transport, electron transfer, and photosynthesis. This compound, in particular, is a derivative of etioporphyrin, which is known for its unique structural and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of etioporphyrin IV acid typically involves the condensation of pyrrole derivatives. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another approach involves bromination of pyrrole in acetic acid with sodium acetate, followed by condensation into symmetric dipyrromethane in acidified methanol .
Industrial Production Methods
Industrial production of porphyrins, including this compound, often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
Etioporphyrin IV acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various substituted porphyrins, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Etioporphyrin IV acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of etioporphyrin IV acid involves its ability to absorb light and transfer energy or electrons. This property is central to its use in photodynamic therapy, where it generates reactive oxygen species that can damage cancer cells. The molecular targets include cellular components like membranes and DNA, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Etioporphyrin I
- Coproporphyrin I
- Protoporphyrin IX
- Chlorophyll a
Uniqueness
Etioporphyrin IV acid is unique due to its specific structural modifications, which confer distinct photochemical properties. Compared to other porphyrins, it has a different arrangement of substituents on the macrocyclic ring, affecting its reactivity and applications .
Propriétés
Formule moléculaire |
C33H38N4O2 |
|---|---|
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
3-(8,13,17-triethyl-3,7,12,18-tetramethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C33H38N4O2/c1-8-21-17(4)25-13-26-20(7)24(11-12-33(38)39)32(37-26)15-28-19(6)23(10-3)31(36-28)16-30-22(9-2)18(5)27(35-30)14-29(21)34-25/h13-16,34-35H,8-12H2,1-7H3,(H,38,39) |
Clé InChI |
SICALMMDTKRZON-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)CCC(=O)O)C)C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



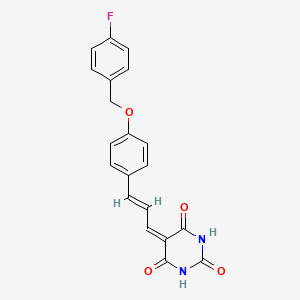

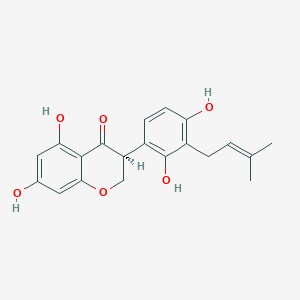
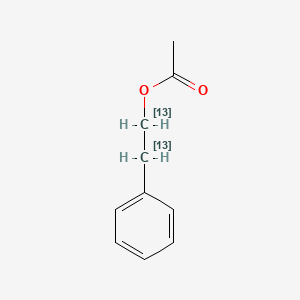

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
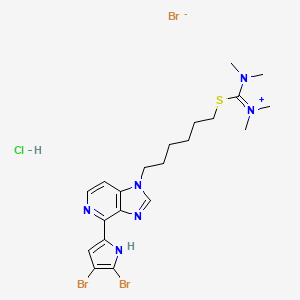

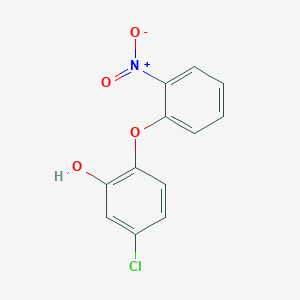
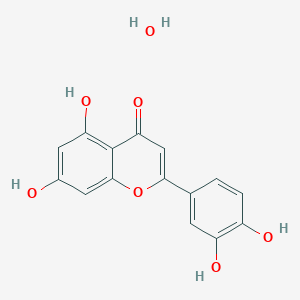
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
